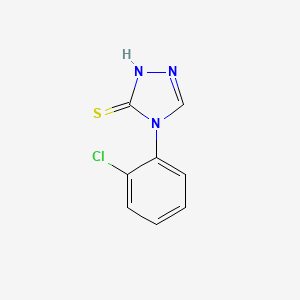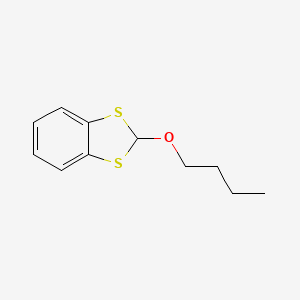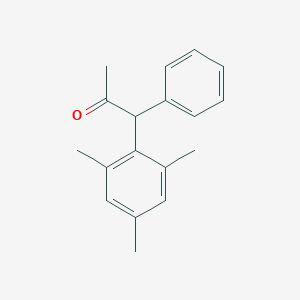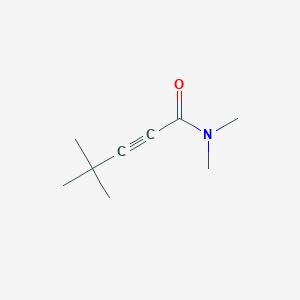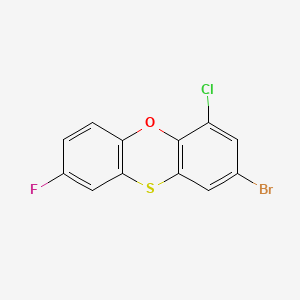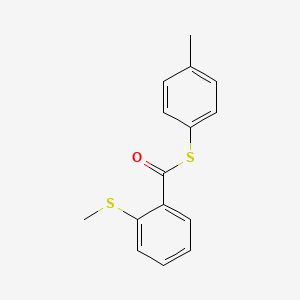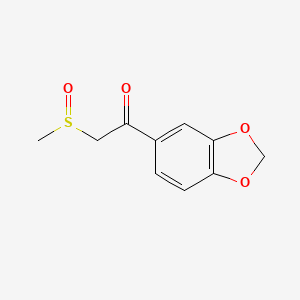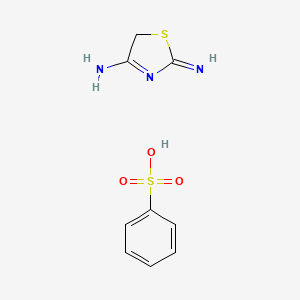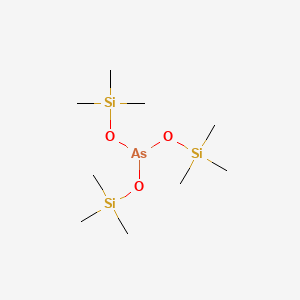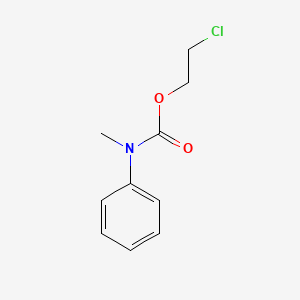
Carbamic acid, methylphenyl-, 2-chloroethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, methylphenyl-, 2-chloroethyl ester is a chemical compound with the molecular formula C10H12ClNO2 It is an ester derivative of carbamic acid, where the carbamate group is bonded to a 2-chloroethyl group and a methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methylphenyl-, 2-chloroethyl ester typically involves the reaction of methylphenyl carbamate with 2-chloroethanol. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the esterification process. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise control of reaction conditions, and purification steps to ensure the high purity of the final product. Techniques such as distillation, crystallization, and chromatography may be employed to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, methylphenyl-, 2-chloroethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base, leading to the formation of carbamic acid and 2-chloroethanol.
Substitution: The chlorine atom in the 2-chloroethyl group can be substituted by other nucleophiles, such as amines or thiols, resulting in the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis and substitution.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as a solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a catalyst or under reflux conditions.
Oxidation and Reduction: Specific oxidizing or reducing agents, depending on the desired transformation.
Major Products Formed
Hydrolysis: Carbamic acid and 2-chloroethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
Applications De Recherche Scientifique
Carbamic acid, methylphenyl-, 2-chloroethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals, coatings, and polymers.
Mécanisme D'action
The mechanism of action of carbamic acid, methylphenyl-, 2-chloroethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in cellular processes. The 2-chloroethyl group can undergo nucleophilic substitution, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic acid, 2-chloroethyl ester: Similar structure but lacks the methylphenyl group.
Methyl carbamate: Contains a carbamate group but lacks the 2-chloroethyl and methylphenyl groups.
Ethyl carbamate: Similar to methyl carbamate but with an ethyl group instead of a methyl group.
Uniqueness
Carbamic acid, methylphenyl-, 2-chloroethyl ester is unique due to the presence of both the 2-chloroethyl and methylphenyl groups. These groups confer specific chemical properties and reactivity, making the compound suitable for particular applications in research and industry. The combination of these functional groups allows for diverse chemical transformations and potential biological activities.
Propriétés
Numéro CAS |
55030-68-7 |
|---|---|
Formule moléculaire |
C10H12ClNO2 |
Poids moléculaire |
213.66 g/mol |
Nom IUPAC |
2-chloroethyl N-methyl-N-phenylcarbamate |
InChI |
InChI=1S/C10H12ClNO2/c1-12(10(13)14-8-7-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Clé InChI |
GTWWXNPARQTMDB-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1)C(=O)OCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




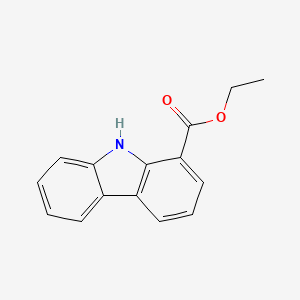
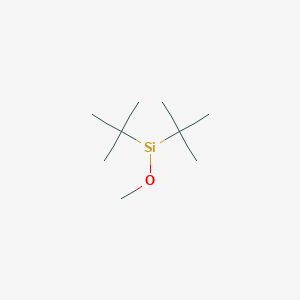
![N-[4-(2-chloroethyl)phenyl]acetamide](/img/structure/B14636586.png)
